molecular formula C14H15F6NO4S2 B071183 N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester CAS No. 175202-21-8

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester

Cat. No.: B071183
CAS No.: 175202-21-8
M. Wt: 439.4 g/mol
InChI Key: RGAYLERNFQMFEZ-NSHDSACASA-N
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Description

Properties

IUPAC Name

methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAYLERNFQMFEZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

The core reaction involves nucleophilic substitution at the sulfonyl chloride group:

Reagents :

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv)

  • L-Methionine methyl ester (1.0 equiv)

  • Triethylamine (TEA, 2.5 equiv) as a base

  • Anhydrous tetrahydrofuran (THF) as solvent

Procedure :

  • Dissolve L-methionine methyl ester (10 mmol) in dry THF (50 mL) under argon.

  • Add TEA (25 mmol) dropwise at 0°C to minimize side reactions.

  • Introduce sulfonyl chloride (12 mmol) slowly over 30 minutes.

  • Warm to room temperature and stir for 12–18 hours.

  • Quench with ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).

Key Parameters :

  • Moisture control: Reaction vessels must be oven-dried and purged with inert gas.

  • Temperature: Exothermic reaction; maintaining 0°C during reagent addition prevents decomposition.

Purification and Isolation

Crude product is purified via flash chromatography:

  • Stationary phase : Silica gel (230–400 mesh)

  • Eluent : 2:1 diethyl ether/hexane

  • Yield : 65–75% after chromatography.

Industrial-Scale Alternatives :

  • Recrystallization : Ethanol/water mixtures (3:1) at −20°C achieve ≥99% purity.

  • Continuous Chromatography : Reduces solvent consumption by 40% compared to batch methods.

Optimization Strategies

Solvent Selection

Solvent polarity critically impacts reaction efficiency:

SolventDielectric ConstantReaction Yield (%)
THF7.575
Dichloromethane8.968
Acetonitrile37.552

THF balances solubility of ionic intermediates and non-polar reactants, maximizing yield.

Stoichiometric Adjustments

Using 1.2 equivalents of sulfonyl chloride ensures complete conversion of L-methionine methyl ester while minimizing side products like disulfonates.

Industrial Production Methods

Large-scale synthesis (≥1 kg batches) employs:

  • Automated Reactors : Precision control of temperature (±0.5°C) and stirring rates (500–700 rpm).

  • In-Line Analytics : FTIR monitors sulfonyl chloride consumption in real time.

  • Waste Reduction : TEA·HCl byproduct is filtered and recycled into HCl recovery systems.

Economic Considerations :

  • Raw material cost: $320/kg (sulfonyl chloride) vs. $110/kg (L-methionine methyl ester).

  • Process intensification reduces total synthesis time from 24 hours to 8 hours.

Quality Control and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 2.54 (t, 2H, SCH₂), 1.93 (m, 2H, CH₂).

  • ¹⁹F NMR : δ −63.5 (s, CF₃).

  • HRMS : m/z calc. for C₁₄H₁₅F₆NO₄S₂ [M+H]⁺: 440.03; found: 440.05.

Chiral Purity Verification

Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) confirms >99% enantiomeric excess, ensuring retention of L-configuration.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Hydrolysis of CF₃ groupsResidual moistureMolecular sieves (4Å) in THF
Disulfide formationOxidation of thioetherNitrogen sparging
Low yieldsIncomplete sulfonylationExcess sulfonyl chloride

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Volume50 mL–1 L500–10,000 L
PurificationFlash chromatographyRecrystallization
Cycle Time24–48 hours8–12 hours
Purity95–98%≥99%

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and improve bioavailability in cancer therapies. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines .

Enzyme Inhibition
The sulfonamide functional group is known to interact with biological targets such as enzymes. This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, it has shown potential as an inhibitor of carbonic anhydrases, which are implicated in tumor growth and metastasis .

Biochemistry

Protein Labeling and Modification
this compound can serve as a useful reagent for the selective labeling of proteins. The sulfonyl group allows for covalent attachment to amino acid residues in proteins, facilitating studies on protein structure and function. This application is particularly relevant in proteomics where tracking protein interactions is crucial .

Synthesis of Peptide Derivatives
The compound is also utilized in the synthesis of novel peptide derivatives that may exhibit enhanced biological activities. By modifying the methionine residue with this sulfonyl moiety, researchers can create peptides with improved stability and activity against specific biological targets .

Materials Science

Development of Functional Polymers
In materials science, this compound can be incorporated into polymer matrices to impart unique properties such as increased thermal stability and chemical resistance. The trifluoromethyl groups contribute to the hydrophobicity of the polymers, making them suitable for applications in coatings and membranes .

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. It can be employed in the synthesis of metal-organic frameworks (MOFs) or nanoparticles that have applications in catalysis and drug delivery systems .

Case Studies

Study Focus Findings
Study AAnticancer PropertiesDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Study BEnzyme InhibitionIdentified as a selective inhibitor of carbonic anhydrases with potential therapeutic implications in cancer treatment.
Study CProtein LabelingSuccessfully labeled proteins without disrupting their function, aiding in structural analysis via mass spectrometry.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
  • CAS Number : 175202-21-8
  • Molecular Formula: C₁₆H₁₆F₆NO₄S₂
  • Structure: Features a 3,5-bis(trifluoromethyl)benzenesulfonyl group attached to the amino group of L-methionine methyl ester, with a methylthioether side chain and a terminal methyl ester .

Applications: Primarily used in non-medical research, such as organic synthesis intermediates or organocatalysis studies. It is commercially available (Santa Cruz Biotechnology) in 1 g and 5 g quantities, indicating laboratory-scale use .

Comparison with Structurally Similar Compounds

Structural Analogues as CETP Inhibitors

Compounds in and are designed as cholesteryl ester transfer protein (CETP) inhibitors. Key comparisons:

Compound Name Core Structure Ester Group Yield HPLC Retention Time (min) Biological Activity Reference
Target Compound L-Methionine methyl ester Methyl N/A N/A Research chemical
Compound 36 (CETP Inhibitor) Azetidin-3-amine Isopropyl 69.3% 11.763 CETP inhibition
Compound 37 (CETP Inhibitor) Azetidin-3-amine Tetrahydro-2H-pyran-4-ol 73.6% 16.003 CETP inhibition
Compound 13 (CETP Inhibitor) Tetrazole Methyl N/A N/A CETP inhibition

Key Observations :

  • Structural Differences : The target compound lacks the azetidine or tetrazole rings present in CETP inhibitors, replacing them with a methionine backbone. This reduces steric bulk but may limit binding affinity to CETP .
  • Synthetic Yields : CETP inhibitors show moderate yields (69–78%), suggesting challenging syntheses, while the target compound’s commercial availability implies optimized production .

Sulfonylurea Herbicides

highlights sulfonylurea herbicides with analogous sulfonamide groups but distinct core structures:

Compound Name Core Structure Key Substituents Use Reference
Target Compound Methionine 3,5-Bis(trifluoromethyl)benzenesulfonyl Research
Triflusulfuron methyl ester Triazine Dimethylamino, trifluoroethoxy Herbicide
Metsulfuron methyl ester Triazine Methoxy, methyl Herbicide

Key Observations :

  • Core Structure : Sulfonylureas feature triazine rings, whereas the target compound uses a methionine backbone. This divergence dictates application: triazines inhibit plant acetolactate synthase (ALS), while the target’s biological role is unspecified .
  • Fluorinated Groups : Both classes utilize trifluoromethyl groups for enhanced lipophilicity and target binding, but the target compound’s 3,5-bis(trifluoromethyl) group may confer unique electronic effects .

Intermediate Compounds

and describe intermediates with structural overlaps:

Compound Name Functional Group Application Reference
Target Compound Methyl ester Research intermediate
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide Hydrazide Synthesis precursor
1-Acetyl-3,5-bis(trifluoromethyl)-1H-pyrazole Acetylated pyrazole Organocatalysis

Key Observations :

  • Reactivity : The hydrazide derivative (CAS 175202-22-9) serves as a precursor for further derivatization, while the target’s methyl ester group enhances stability for storage and handling .
  • Catalytic Potential: Pyrazole derivatives (e.g., 1-Acetyl-3,5-bis(trifluoromethyl)-1H-pyrazole) are used in organocatalysis, whereas the target compound’s application remains unexplored .

Biological Activity

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester (CAS Number: 175202-21-8) is a sulfonyl-containing amino acid derivative known for its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which enhance its biological properties. The following sections will explore its synthesis, biological activities, and potential applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₅F₆NO₄S₂
  • Molecular Weight : 439.4 g/mol
  • Melting Point : 99–102 °C
  • Solubility : Soluble in organic solvents; specific solubility data may vary.

Synthesis

The synthesis of this compound typically involves the reaction of L-methionine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The trifluoromethyl groups are introduced to enhance lipophilicity and biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing sulfonyl and trifluoromethyl groups exhibit a range of biological activities, including antibacterial and anticancer properties. Below is a summary of key findings related to the biological activity of this compound and similar derivatives:

Antibacterial Activity

A study assessed the antibacterial properties of various sulfonyl derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound was evaluated against several human cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Notably, it showed IC50 values that were competitive with established chemotherapeutics such as Doxorubicin .

Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell growth and survival. For instance, it was found to inhibit proteins such as EGFR and KRAS in lung cancer cell lines, leading to reduced cell viability and increased apoptosis . Additionally, down-regulation of genes associated with tumor progression was observed.

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial effects of various sulfonyl derivatives.
    • Findings : this compound demonstrated an MIC of 4.88 µg/mL against Bacillus mycoides.
    • : The compound's structural features contribute to its enhanced antibacterial activity compared to traditional agents.
  • Evaluation of Anticancer Properties :
    • Objective : To assess the cytotoxic effects on multiple cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 12.4 μM to 44.4 μM across different cell lines.
    • : Its efficacy suggests potential for development as an anticancer therapeutic agent .

Comparative Analysis Table

CompoundBiological ActivityMIC/IC50 ValuesTarget Proteins
This compoundAntibacterial & AnticancerMIC = 4.88 µg/mL; IC50 = 12.4–44.4 μMEGFR, KRAS
DoxorubicinAnticancerIC50 = 52.1 μMTopoisomerase II
GlibenclamideAnticancerNot specifiedROS induction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via sulfonylation of L-methionine methyl ester using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Activation of the sulfonyl chloride precursor (e.g., reaction with thionyl chloride) .
  • Coupling with L-methionine methyl ester in dry THF under argon, followed by purification via flash chromatography (e.g., 2:1 diethyl ether/hexane) .
  • Characterization by 1H^1H NMR (to confirm sulfonamide formation), 13C^{13}C NMR (to verify trifluoromethyl group integration), and HRMS (for molecular ion validation) .

Q. How can researchers verify the stereochemical integrity of the L-methionine moiety during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry ([α]D25_D^{25}) is used to confirm retention of the L-configuration. For example, a reported [α]D25_D^{25} value of -5.0 for a related proline ester derivative indicates successful retention of chirality during sulfonylation .

Advanced Research Questions

Q. What strategies optimize low yields (<40%) observed in sulfonylation reactions involving 3,5-bis(trifluoromethyl)benzenesulfonyl derivatives?

  • Methodological Answer : Low yields may arise from steric hindrance of the bis(trifluoromethyl) group or moisture sensitivity. Optimization approaches include:

  • Using excess sulfonyl chloride (1.5 eq) and extended reaction times (12–24 hours) .
  • Employing molecular sieves to scavenge water or switching to aprotic solvents like dichloromethane .
  • Monitoring reaction progress by TLC (Rf_f ~0.3 in 2:1 ether/hexane) to identify incomplete coupling .

Q. How do electronic effects of the bis(trifluoromethyl) group influence reactivity in organocatalytic applications?

  • Methodological Answer : The strong electron-withdrawing nature of CF3_3 groups enhances the electrophilicity of adjacent sulfonyl groups, making the compound effective in asymmetric catalysis (e.g., 1,4-conjugate additions to nitroolefins). DFT calculations can model charge distribution, while kinetic studies (e.g., rate constants under varying conditions) quantify catalytic efficiency .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for bis(trifluoromethyl) sulfonamide derivatives?

  • Methodological Answer : Discrepancies in physical data (e.g., mp 140–144°C vs. 109–111°C for related benzoic acids ) may arise from polymorphic forms or impurities. Techniques to address this include:

  • Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • 19F^{19}F NMR to detect residual trifluoromethyl impurities (<1%) .
  • Recrystallization from hexane/ethyl acetate to isolate pure phases .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : The sulfonamide bond is sensitive to hydrolysis. Storage recommendations:

  • Argon atmosphere at -80°C for long-term stability (6 months) .
  • Avoid repeated freeze-thaw cycles; use freshly prepared solutions in anhydrous DMSO for kinetic studies .
  • Monitor degradation via LC-MS (e.g., m/z peaks corresponding to hydrolyzed methionine or sulfonic acid byproducts) .

Q. What side reactions occur when introducing nucleophilic groups (e.g., amines) to bis(trifluoromethyl) sulfonamide systems?

  • Methodological Answer : Competing reactions include:

  • Displacement of the sulfonyl group by strong nucleophiles (e.g., Grignard reagents), detected by 1H^1H NMR loss of sulfonamide protons.
  • Trifluoromethyl group hydrolysis under basic conditions, mitigated by using pH 7–8 buffers .
  • Thiourea formation if residual isothiocyanate intermediates are present, identified via IR (C=S stretch at ~1250 cm1^{-1}) .

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